Etidocaine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.

See also: Etidocaine (has active moiety); Epinephrine; this compound (component of); Epinephrine bitartrate; this compound (component of).

Structure

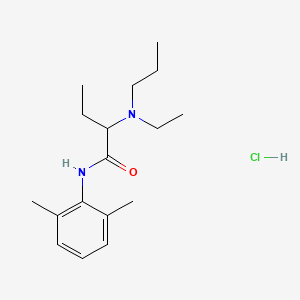

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etidocaine Hydrochloride's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of etidocaine hydrochloride on voltage-gated sodium channels. Etidocaine, a long-acting amide local anesthetic, exerts its effects by blocking the propagation of action potentials in neuronal and cardiac tissues. This blockade is achieved through a complex interaction with sodium channels, which is both state- and frequency-dependent. This document details the molecular basis of this interaction, presents quantitative data on etidocaine's potency and kinetics, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism: State-Dependent Blockade of the Sodium Channel Pore

Etidocaine's primary mechanism of action is the blockade of the inner pore of voltage-gated sodium channels. This blockade is not a simple occlusion but is highly dependent on the conformational state of the channel. The prevailing theory explaining this phenomenon is the Modulated Receptor Hypothesis , which posits that local anesthetics bind with different affinities to the resting, open, and inactivated states of the sodium channel.[1][2] Etidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[1][3] This state-dependent binding is the basis for its use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[4]

The Local Anesthetic Binding Site

Site-directed mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the sodium channel's four homologous domains (I-IV) that form the local anesthetic binding site.[5] For the rat brain Nav1.2 channel, the phenylalanine residue at position 1764 (F1764) and the tyrosine residue at position 1771 (Y1771) in the IVS6 segment are critical for high-affinity binding of etidocaine to the inactivated state.[5][6] Mutation of F1764 to alanine (F1764A) results in a dramatic 130-fold reduction in etidocaine block, while the Y1771A mutation causes a 35-fold reduction.[7] Another important residue is isoleucine at position 409 (I409) in the DIS6 segment, where an alanine substitution (I409A) leads to a sixfold decrease in the inactivated state block by etidocaine.[5]

The binding of etidocaine to these residues is thought to stabilize the inactivated state of the channel, thereby prolonging the refractory period and preventing the propagation of further action potentials.[1]

Quantitative Analysis of Etidocaine's Interaction with Sodium Channels

The potency and kinetics of etidocaine's interaction with sodium channels have been quantified through various electrophysiological studies. The following tables summarize key quantitative data.

| Parameter | Value | Channel Type/Preparation | Reference |

| IC50 (Tonic Block) | 18 µM | Voltage-dependent Na+ channels in peripheral nerve | [8] |

| Relaxation Time Constant | 8 seconds | Rana catesbiana nodes of Ranvier (at 15 µM etidocaine) | [3] |

Table 1: Potency and Kinetics of Etidocaine on Sodium Channels

| Mutation | Effect on Etidocaine Block | Fold Reduction in Block | Sodium Channel Isoform | Reference |

| F1764A | Reduces affinity for the inactivated state | 130-fold | Rat brain Nav1.2 | [7] |

| Y1771A | Reduces affinity for the inactivated state | 35-fold | Rat brain Nav1.2 | [7] |

| I409A | Decreases inactivated state block | 6-fold | Rat brain Nav1.2 | [5] |

Table 2: Impact of Key Amino Acid Mutations on Etidocaine Blockade

Signaling Pathways and Logical Relationships

The interaction of etidocaine with the sodium channel can be visualized as a dynamic process governed by the channel's state transitions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of etidocaine on sodium channels.

Whole-Cell Voltage Clamp

The whole-cell voltage clamp technique is the gold standard for studying the effects of drugs on ion channels in isolated cells.[9] This method allows for the control of the cell's membrane potential while measuring the resulting ionic currents.

Experimental Workflow:

Solutions and Reagents:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.[10]

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with CsOH.[10] Cesium is used to block potassium channels, isolating the sodium current.

Voltage-Clamp Pulse Protocol for Use-Dependent Block:

To measure use-dependent (phasic) block, a train of depolarizing pulses is applied from a holding potential.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the peak sodium current elicited by each pulse.

-

In the presence of etidocaine, a progressive decrease in the peak current with each pulse will be observed, demonstrating use-dependent block.

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.[11] This is crucial for identifying the amino acid residues involved in drug binding.

Experimental Workflow:

Key Steps:

-

Primer Design: Design complementary oligonucleotide primers that contain the desired mutation (e.g., changing the codon for phenylalanine to alanine at position 1764). The primers should have sufficient flanking regions of the correct sequence to ensure specific annealing to the wild-type plasmid DNA.[12]

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the wild-type sodium channel plasmid as a template, and the mutagenic primers. The PCR will generate copies of the plasmid containing the desired mutation.[13]

-

DpnI Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, which was isolated from a bacterial host, will be methylated and thus degraded. The newly synthesized, mutated DNA is unmethylated and will remain intact.[13]

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.[11]

-

Selection and Verification: The transformed bacteria are plated on a selective antibiotic medium. Individual colonies are picked, and the plasmid DNA is purified. The presence of the desired mutation is confirmed by DNA sequencing.[11]

Conclusion

This compound's mechanism of action on sodium channels is a sophisticated process characterized by state-dependent binding to the channel's inner pore. Its higher affinity for open and inactivated states leads to a potent, use-dependent blockade of sodium currents, which underlies its clinical efficacy as a long-acting local anesthetic. The identification of key amino acid residues in the S6 segments has provided a molecular basis for this interaction. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the field of pharmacology and drug development, paving the way for the rational design of novel ion channel modulators.

References

- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of local anesthetic inhibition of neuronal sodium currents. pH and hydrophobicity dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 11. assaygenie.com [assaygenie.com]

- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 13. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

Etidocaine Hydrochloride: A Technical Guide to Lipid Solubility and Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic renowned for its rapid onset and prolonged duration of action.[1][2] These pharmacokinetic properties are intrinsically linked to its physicochemical characteristics, primarily its lipid solubility and protein binding capacity. A thorough understanding of these parameters is crucial for optimizing drug delivery, predicting clinical efficacy and toxicity, and developing novel anesthetic formulations. This technical guide provides an in-depth analysis of the lipid solubility and protein binding of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action.

Physicochemical Properties of this compound

The clinical performance of etidocaine is largely dictated by its chemical structure, which confers a high degree of lipid solubility and a strong affinity for plasma proteins.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the lipid solubility and protein binding of this compound.

| Parameter | Value | Description |

| Lipid Solubility | ||

| Octanol-Water Partition Coefficient (log P) | 3.05 - 4.46 | A measure of the differential solubility of a compound in a hydrophobic (octanol) versus a hydrophilic (water) phase. A higher log P indicates greater lipid solubility. |

| Protein Binding | ||

| Plasma Protein Binding | ~95% | The fraction of the drug in the bloodstream that is bound to plasma proteins, primarily alpha-1-acid glycoprotein. |

| pKa | 7.74 | The acid dissociation constant, which influences the degree of ionization of the drug at physiological pH and consequently its ability to cross cell membranes.[2] |

Experimental Protocols

The determination of lipid solubility and protein binding are fundamental assays in preclinical drug development. The following sections detail the methodologies for quantifying these properties for this compound.

Determination of Lipid Solubility: Octanol-Water Partition Coefficient (Shake-Flask Method)

The octanol-water partition coefficient (P) is a widely accepted measure of a drug's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[3]

Principle: This method involves the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glassware (e.g., separatory funnels, flasks)

-

Shaker

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

-

Partitioning:

-

In a separatory funnel, add a known volume of the this compound aqueous solution and a known volume of n-octanol.

-

Seal the funnel and shake vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Sample Analysis:

-

Carefully separate the aqueous and octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

-

The result is often expressed as its base-10 logarithm (log P).

-

Determination of Protein Binding: Equilibrium Dialysis

Equilibrium dialysis is a robust method for determining the extent to which a drug binds to plasma proteins.[4][5]

Principle: This technique utilizes a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug). The drug and protein solution is placed on one side of the membrane, and a buffer solution is placed on the other. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane.

Materials:

-

This compound

-

Human plasma (or a solution of a specific plasma protein like alpha-1-acid glycoprotein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts)

-

Incubator with shaker

-

Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation:

-

Spike the human plasma with this compound to a known concentration.

-

-

Dialysis:

-

Add the drug-spiked plasma to the donor chamber of the dialysis unit.

-

Add an equal volume of PBS to the receiver chamber.

-

Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

-

-

Sample Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both samples using a sensitive analytical method.

-

-

Calculation:

-

The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

The percentage of protein binding is calculated as: % Bound = (1 - (Concentration in Buffer / Concentration in Plasma)) * 100

-

Determination of Protein Binding: Ultrafiltration

Ultrafiltration is another common method for assessing plasma protein binding, offering a faster alternative to equilibrium dialysis.[6][7]

Principle: This method separates free drug from protein-bound drug by centrifuging a plasma sample through a filter with a specific molecular weight cutoff. The filter retains the larger protein-drug complexes, while the smaller, unbound drug passes through into the ultrafiltrate.

Materials:

-

This compound

-

Human plasma

-

Ultrafiltration devices (e.g., centrifugal filter units with a low-binding membrane)

-

Centrifuge

-

Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation:

-

Spike the human plasma with this compound to a known concentration and allow it to equilibrate.

-

-

Ultrafiltration:

-

Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.

-

Centrifuge the device according to the manufacturer's instructions to collect the ultrafiltrate.

-

-

Sample Analysis:

-

Determine the concentration of this compound in the ultrafiltrate. This represents the unbound drug concentration.

-

-

Calculation:

-

The fraction of unbound drug is the ratio of the concentration in the ultrafiltrate to the total initial concentration in the plasma.

-

The percentage of protein binding is calculated as: % Bound = (1 - (Concentration in Ultrafiltrate / Total Concentration in Plasma)) * 100

-

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflows for determining lipid solubility and protein binding.

Mechanism of Action: Sodium Channel Blockade

Etidocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, resulting in a localized anesthetic effect.[8]

Caption: Mechanism of etidocaine action on voltage-gated sodium channels.

Conclusion

The high lipid solubility and extensive protein binding of this compound are pivotal to its clinical profile as a long-acting local anesthetic. A comprehensive grasp of these properties, facilitated by robust experimental methodologies, is indispensable for the rational design of drug delivery systems and for predicting the pharmacokinetic and pharmacodynamic behavior of etidocaine in various clinical settings. The information and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore and harness the therapeutic potential of etidocaine.

References

- 1. abmole.com [abmole.com]

- 2. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 5. enamine.net [enamine.net]

- 6. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 36637-19-1: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Laboratory Synthesis of Etidocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of Etidocaine Hydrochloride, an amide-type local anesthetic. The synthesis is presented as a three-step process, commencing with the formation of an amide intermediate, followed by an alkylation reaction, and concluding with the conversion to the hydrochloride salt. This document outlines detailed experimental protocols, quantitative data for all relevant compounds, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key steps:

-

Amide Formation: The initial step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride to yield the intermediate, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.

-

Alkylation: The subsequent alkylation of the amide intermediate with N-ethylpropylamine affords the etidocaine free base.

-

Salt Formation: Finally, the etidocaine base is converted to its more stable and water-soluble hydrochloride salt.

The overall synthetic scheme is depicted in the flowchart below.

Etidocaine Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride, an amide-type local anesthetic, has long been a subject of interest in the field of pharmacology due to its rapid onset and long duration of action. Marketed under the trade name Duranest, it provides effective nerve blockade for various surgical and regional anesthesia procedures.[1][2] This technical guide provides an in-depth analysis of the molecular structure of this compound and its intricate relationship with its pharmacological activity. We will explore its physicochemical properties, mechanism of action, structure-activity relationships, and key experimental protocols for its evaluation.

Molecular Structure and Physicochemical Properties

This compound is chemically designated as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide hydrochloride. Its molecular structure consists of three key components characteristic of amide local anesthetics: a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an intermediate amide linkage, and a hydrophilic tertiary amine.

The physicochemical properties of etidocaine are pivotal to its anesthetic profile. These properties, along with those of the related local anesthetic lidocaine, are summarized in the table below for comparative analysis.

| Property | Etidocaine | Lidocaine | Reference(s) |

| Molecular Weight ( g/mol ) | 276.42 | 234.34 | [3] |

| pKa (25°C) | 7.74 | 7.9 | [4] |

| Octanol/Buffer Partition Coefficient | 7,317 | 366 | [4] |

| Protein Binding (%) | 94 | 64 | [4] |

| Onset of Action | Fast (3-5 minutes) | Fast (3-5 minutes) | [4] |

| Duration of Action | Long (5-10 hours) | Moderate (1-2 hours) | [4] |

Mechanism of Action: Blocking the Sodium Ion Channel

The primary mechanism of action for etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses.

The process can be visualized as a sequence of events:

Caption: Etidocaine's pathway from injection to nerve impulse blockade.

At physiological pH, a portion of the protonated (charged) this compound is converted to its uncharged base form. This lipid-soluble form readily diffuses across the nerve sheath and membrane. Once in the axoplasm, it re-equilibrates, and the charged form binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the channel in an inactivated state, preventing the conformational changes necessary for sodium ion passage and subsequent nerve depolarization. The result is a reversible blockade of nerve conduction and a localized anesthetic effect.

Structure-Activity Relationship (SAR)

The anesthetic profile of etidocaine is a direct consequence of its molecular architecture. The relationship between its structure and activity can be understood by examining its three core components:

-

Aromatic Ring: The 2,6-dimethylphenyl group is a key lipophilic moiety. The presence of the two methyl groups ortho to the amide linkage provides steric hindrance, which protects the amide bond from rapid hydrolysis by amidases, thereby contributing to its long duration of action. Increasing the lipophilicity of the aromatic ring generally enhances the potency and duration of action of local anesthetics.

-

Intermediate Chain: The amide linkage in etidocaine is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine. The length and structure of the intermediate chain can influence the drug's potency and toxicity.

-

Tertiary Amine: The ethyl and propyl groups on the tertiary amine contribute to the overall lipophilicity of the molecule. The pKa of the tertiary amine is a critical determinant of the onset of action. A pKa closer to the physiological pH results in a greater proportion of the uncharged base at the site of injection, facilitating more rapid diffusion across the nerve membrane and a faster onset of anesthesia.[4] Etidocaine's pKa of 7.74 is very close to physiological pH, contributing to its rapid onset.[4]

The high lipid solubility and high degree of protein binding of etidocaine are major contributors to its long duration of action.[4] The highly lipid-soluble molecule partitions readily into the lipid-rich nerve membrane and surrounding tissues, creating a local reservoir of the drug. Its high affinity for plasma proteins also reduces its clearance from the site of action.

The logical relationship between etidocaine's structural features and its activity profile can be summarized as follows:

Caption: Key structural features of etidocaine and their influence on its activity.

Experimental Protocols

The evaluation of local anesthetics like etidocaine involves a variety of in vitro and in vivo experimental models. Below are descriptions of key methodologies.

In Vitro Evaluation: Sodium Channel Blockade

Objective: To determine the potency and kinetics of etidocaine in blocking voltage-gated sodium channels.

Methodology: Patch-clamp electrophysiology is the gold standard for studying the interaction of local anesthetics with sodium channels.

-

Cell Culture: A cell line stably expressing the desired sodium channel subtype (e.g., Nav1.5 for cardiac toxicity studies) is cultured.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of the resulting ionic currents.

-

Experimental Protocol:

-

A holding potential is applied to the cell to keep the sodium channels in a resting state.

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

Etidocaine is introduced into the extracellular solution at various concentrations.

-

The reduction in the peak sodium current in the presence of etidocaine is measured to determine the concentration-response relationship and calculate the IC50 (the concentration that inhibits 50% of the current).

-

To assess use-dependent block, a train of depolarizing pulses is applied. A greater degree of block with successive pulses indicates that the drug preferentially binds to the open or inactivated states of the channel.

-

In Vivo Evaluation: Sciatic Nerve Block Model in Rats

Objective: To assess the onset, duration, and potency of the anesthetic effect of etidocaine in a living organism.

Methodology: The rat sciatic nerve block model is a widely used preclinical model for evaluating local anesthetics.

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. The area over the hip and thigh is shaved and prepared for injection.

-

Nerve Localization: A nerve stimulator is used to locate the sciatic nerve. A needle connected to the stimulator is inserted, and the location is confirmed by observing motor responses (e.g., foot plantar flexion) at a low current.

-

Drug Administration: Once the nerve is located, a specific volume and concentration of this compound solution are injected around the nerve.

-

Assessment of Anesthesia:

-

Motor Block: The degree of motor blockade is assessed at regular intervals by observing the animal's ability to use the injected limb or by measuring grip strength.

-

Sensory Block: Nociceptive blockade is evaluated using a thermal (hot plate or radiant heat) or mechanical (von Frey filaments) stimulus applied to the paw of the injected limb. The latency to withdrawal is measured.

-

-

Data Analysis: The onset of anesthesia is defined as the time to the complete loss of motor or sensory function. The duration of anesthesia is the time from onset to the complete recovery of function.

The workflow for a typical in vivo evaluation can be illustrated as follows:

Caption: Workflow for assessing the efficacy of etidocaine in a rat sciatic nerve block model.

Conclusion

The pharmacological profile of this compound is a compelling example of the principles of structure-activity relationships in drug design. Its rapid onset, high potency, and long duration of action are directly attributable to its unique molecular structure, particularly its high lipophilicity, stable amide linkage, and a pKa that is favorable for rapid diffusion across neuronal membranes. A thorough understanding of these relationships, supported by robust in vitro and in vivo experimental evaluation, is essential for the development of novel local anesthetics with improved efficacy and safety profiles. While specific SAR studies on a wide range of etidocaine analogues are not extensively available in the literature, the principles derived from the study of other amide local anesthetics provide a strong framework for predicting the effects of structural modifications. Future research focusing on the synthesis and evaluation of etidocaine derivatives could lead to the discovery of new agents with even more desirable clinical characteristics.

References

- 1. e-century.us [e-century.us]

- 2. Etidocaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 5. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Etidocaine Hydrochloride Neurotoxicity in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the neurotoxic potential of the amide-type local anesthetic, etidocaine hydrochloride. The document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways implicated in local anesthetic-induced neurotoxicity. While specific data on etidocaine is limited, this guide supplements current knowledge with broader findings from the class of amide local anesthetics to provide a comprehensive understanding for research and development purposes.

Data Presentation

Initial studies on the neurotoxicity of etidocaine have focused on its potential to induce apoptosis in neuronal cell lines. The following table summarizes the quantitative data from a study investigating the concentration-dependent effects of etidocaine on early apoptosis in the human neuroblastoma SHEP cell line after a 24-hour incubation period.[1]

| Etidocaine Concentration (mM) | Induction of Early Apoptosis (% of Cell Population) |

| 0.1 | ~5% |

| 0.3 | ~15% |

| 1.0 | ~25% |

| 3.0 | ~15% (Note: Decrease suggests a shift towards necrosis at higher concentrations) |

Note: The data indicates that at lower concentrations, etidocaine induces a concentration-dependent increase in early apoptosis.[1] However, as the concentration rises to 3.0 mM, the percentage of early apoptotic cells decreases, suggesting a transition to other forms of cell death, such as necrosis, at higher concentrations.[1]

Experimental Protocols

The primary method for quantifying etidocaine-induced apoptosis in cell culture has been flow cytometry using a double-staining method with Annexin V-fluorescein isothiocyanate (FITC) and 7-amino-actinomycin D (7-AAD).[1]

Protocol: Assessment of Apoptosis by Flow Cytometry

This protocol outlines the key steps for evaluating apoptosis in a neuroblastoma cell line (e.g., SHEP or SH-SY5Y) following exposure to this compound.

1. Cell Culture and Treatment:

-

Culture human neuroblastoma cells (e.g., SHEP) in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).

-

Treat the cells with varying concentrations of etidocaine (e.g., 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM) for a predetermined duration (e.g., 24 hours). Include an untreated control group.

2. Cell Harvesting and Staining:

-

Following incubation, collect both the culture supernatant (containing floating, potentially apoptotic cells) and the adherent cells, which are detached using a gentle method like trypsinization.

-

Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[2]

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.[2]

-

Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]

3. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).

-

Set up appropriate compensation controls for FITC and 7-AAD.

-

Acquire data and analyze the cell populations:

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Necrotic cells: Annexin V-negative and 7-AAD-positive.

-

Mandatory Visualizations

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing etidocaine-induced apoptosis via flow cytometry.

Generalized Signaling Pathways in Amide Local Anesthetic Neurotoxicity

While specific signaling pathways for this compound have not been fully elucidated, studies on other amide local anesthetics like lidocaine and bupivacaine point to the involvement of the intrinsic apoptosis pathway, as well as the PI3K/Akt and MAPK signaling cascades.[4]

1. Intrinsic (Mitochondrial) Apoptosis Pathway

Caption: Generalized intrinsic apoptosis pathway in local anesthetic neurotoxicity.

2. PI3K/Akt and MAPK Signaling Pathways

References

Methodological & Application

Application Notes and Protocols: Utilizing Etidocaine Hydrochloride in Patch Clamp Studies of Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic that exerts its effects by modulating the function of various ion channels. The patch clamp technique is an indispensable tool for investigating the electrophysiological properties of these channels at the single-channel and whole-cell levels. This document provides detailed application notes and protocols for the use of this compound in patch clamp studies to characterize its interaction with voltage-gated sodium, potassium, and calcium channels.

Data Presentation: Etidocaine's Effects on Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of etidocaine on different ion channels as determined by patch clamp studies.

| Ion Channel Type | Preparation | Etidocaine Potency (IC50) | Reference |

| Voltage-gated Na+ Channels | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | 18 µM (tonic block) | [1] |

| Voltage-gated K+ Channels | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | 176 µM | [1] |

| Flicker K+ Channel | Enzymatically demyelinated peripheral amphibian nerve fibers | 8.6 µM (extracellular application) | [2][3] |

| Flicker K+ Channel | Enzymatically demyelinated peripheral amphibian nerve fibers | 16 µM (axoplasmic application) | [3] |

| Tandem Pore Domain K+ Channel (TASK) | Xenopus laevis oocytes expressing cloned channels | 39 µM | [4] |

| Parameter | Ion Channel | Value | Conditions | Reference |

| Closed Time Constant (τc) | Flicker K+ Channel | 133 ms | Independent of concentration | [2][3] |

Mechanism of Action

Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels, thereby preventing the generation and propagation of action potentials.[5][6] The proposed mechanism involves the drug, in its charged form, accessing a binding site within the inner pore of the channel.[5][7] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent or phasic block.[6][7]

Beyond sodium channels, etidocaine also exhibits inhibitory effects on various potassium channels, which can contribute to its overall electrophysiological profile.[1][2][3][4][8] The blockade of potassium channels can lead to membrane depolarization.[2][3] While less potent, local anesthetics can also inhibit voltage-dependent calcium channels.[9]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on ion channels using the whole-cell patch clamp technique. These should be adapted based on the specific ion channel, cell type, and experimental goals.

Cell Preparation

-

Cultured Cells (e.g., HEK293, CHO expressing the channel of interest):

-

Culture cells to 70-90% confluency on glass coverslips.

-

Prior to recording, wash the cells with extracellular solution.

-

-

Acutely Dissociated Neurons (e.g., DRG neurons):

-

Dissect the desired tissue (e.g., dorsal root ganglia).

-

Enzymatically digest the tissue (e.g., with collagenase and trypsin) to isolate individual neurons.

-

Plate the dissociated neurons on coated coverslips and allow them to adhere.

-

-

Tissue Slices (e.g., brain or spinal cord slices):

-

Prepare acute tissue slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Solutions

-

Extracellular (Bath) Solution (example for Na+ currents):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH.

-

Adjust osmolarity to ~310 mOsm.

-

-

Intracellular (Pipette) Solution (example for Na+ currents, Cs+ to block K+ currents):

-

140 mM CsF

-

10 mM NaCl

-

1 mM EGTA

-

10 mM HEPES

-

Adjust pH to 7.2 with CsOH.

-

Adjust osmolarity to ~290 mOsm.

-

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in deionized water or an appropriate solvent.

-

Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

-

Patch Clamp Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration:

-

Approach the cell with the patch pipette while applying positive pressure.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

For Tonic Block of Na+ Channels:

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply brief depolarizing steps (e.g., to 0 mV for 20 ms) to elicit inward Na+ currents.

-

-

For Use-Dependent Block of Na+ Channels:

-

Hold the membrane potential at a more depolarized level (e.g., -70 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms at 1-10 Hz).

-

-

For K+ Channels:

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).

-

Apply depolarizing steps to a range of potentials (e.g., -60 mV to +60 mV) to elicit outward K+ currents.

-

-

-

Data Acquisition:

-

Record currents using a patch clamp amplifier and digitizer.

-

Filter the currents (e.g., at 2-5 kHz) and sample at an appropriate frequency (e.g., 10-20 kHz).

-

Use data acquisition software (e.g., pCLAMP) to control voltage protocols and record data.

-

Drug Application

-

Obtain a stable baseline recording of the ion channel currents in the control extracellular solution.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug effect to reach a steady state before recording the blocked currents.

-

To determine the reversibility of the block, wash out the drug by perfusing with the control extracellular solution.

Data Analysis

-

Peak Current Amplitude: Measure the peak amplitude of the inward (e.g., Na+, Ca2+) or outward (e.g., K+) currents before and after drug application.

-

Concentration-Response Curve:

-

Calculate the percentage of current inhibition at various concentrations of etidocaine.

-

Plot the percentage of inhibition against the logarithm of the etidocaine concentration.

-

Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

-

-

Channel Kinetics: Analyze the effects of etidocaine on the time course of channel activation, inactivation, and deactivation by fitting the current traces with appropriate exponential functions.

Troubleshooting

-

Unstable Seal: Ensure clean solutions and glassware. The cell health is critical; use cells from a healthy culture or freshly prepared tissue.

-

No Current: Verify the whole-cell configuration has been achieved. Check the composition of your intracellular and extracellular solutions.

-

High Noise: Ensure proper grounding of the setup and use a Faraday cage to shield from electrical noise.

-

Irreversible Drug Effect: Some local anesthetics can be "sticky." Ensure adequate washout time. The lipophilicity of etidocaine may contribute to slower washout.

By following these guidelines, researchers can effectively utilize this compound in patch clamp studies to gain valuable insights into its interactions with various ion channels, contributing to a better understanding of its mechanism of action and potential therapeutic applications.

References

- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Etidocaine Hydrochloride in Isolated Nerve Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Etidocaine hydrochloride in in-vitro studies utilizing isolated nerve preparations. This document details the mechanism of action, key quantitative data, and standardized experimental protocols for investigating the effects of this potent local anesthetic.

Introduction

This compound is a long-acting amide-type local anesthetic renowned for its rapid onset of action and profound sensory and motor blockade.[1][2][3][4][5] In isolated nerve preparations, it serves as a valuable tool for studying the fundamental mechanisms of local anesthesia, nerve excitability, and ion channel pharmacology. Its high lipid solubility and protein binding contribute to its prolonged duration of action.[2]

Mechanism of Action

The primary mechanism of action for Etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[6][7][8][9] By binding to a receptor within the pore of the sodium channel, Etidocaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[8][9] This leads to a dose-dependent decrease in the rate of depolarization of the nerve membrane, an increased threshold for electrical excitability, and ultimately, a complete block of nerve impulse conduction.[7][10]

The interaction of Etidocaine with sodium channels is state-dependent, with a higher affinity for open and inactivated channels compared to the resting state.[9][11] This property contributes to the use-dependent block observed with Etidocaine, where its effect is enhanced by repetitive nerve stimulation. While the primary target is the sodium channel, Etidocaine can also inhibit potassium and calcium channels, albeit at higher concentrations.[12][13][14][15]

Caption: Signaling pathway of this compound in blocking nerve conduction.

Quantitative Data

The following tables summarize key quantitative parameters for this compound derived from studies on isolated nerve preparations.

Table 1: Potency of this compound on Ion Channels

| Ion Channel | Preparation | Method | IC50 | Reference |

| Voltage-gated Na+ | Xenopus laevis sciatic nerve fibers | Patch Clamp (Outside-out) | 18 µM | [12] |

| Voltage-gated K+ | Xenopus laevis sciatic nerve fibers | Patch Clamp (Outside-out) | 176 µM | [12] |

| Tandem Pore K+ (TASK) | Xenopus laevis oocytes | Two-electrode voltage-clamp | 39 µM | [13] |

Table 2: Onset and Duration of Action of this compound

| Parameter | Observation | Conditions | Reference |

| Onset of Action | Rapid (3-5 minutes) | In vivo animal studies and clinical comparisons | [1] |

| Duration of Action | Prolonged (5-10 hours) | In vivo animal studies | [1] |

| Duration of Sensory Analgesia | 1.5 to 2 times longer than lidocaine | Peridural route in clinical studies | [1] |

| Duration in Peripheral Nerve Block | Can exceed 9 hours | Brachial plexus blockade in clinical studies | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on isolated nerve preparations.

Isolated Sciatic Nerve Preparation (Rat or Frog)

This protocol is a fundamental method for studying the effects of local anesthetics on compound action potentials (CAPs).

Materials:

-

Adult rat or frog (Rana pipiens or Xenopus laevis)

-

Ringer's solution (for mammals or amphibians, respectively)

-

This compound solutions of varying concentrations

-

Dissection tools (scissors, forceps)

-

Nerve chamber with stimulating and recording electrodes

-

Stimulator and amplifier

-

Oscilloscope or data acquisition system

Procedure:

-

Nerve Dissection: Euthanize the animal according to approved institutional protocols. Dissect the sciatic nerve from the hind limb, ensuring minimal stretching or damage. Desheath the nerve if required for the experiment to reduce diffusion barriers.[16]

-

Mounting: Place the isolated nerve in the nerve chamber, ensuring it is bathed in Ringer's solution. Position the nerve across the stimulating and recording electrodes.

-

Equilibration: Allow the nerve to equilibrate in the chamber for at least 30-60 minutes, while continuously perfusing with fresh, oxygenated Ringer's solution.

-

Baseline Recording: Stimulate the nerve with supramaximal square-wave pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.5 Hz). Record the baseline compound action potential (CAP).

-

Drug Application: Replace the Ringer's solution with a solution containing the desired concentration of this compound.

-

Data Acquisition: Record the CAP at regular intervals to determine the onset of the nerve block. Continue recording until a steady-state block is achieved.

-

Washout: Replace the Etidocaine solution with fresh Ringer's solution to observe the reversibility of the nerve block.

-

Data Analysis: Measure the amplitude of the CAP over time. Calculate the percentage of block relative to the baseline amplitude. Determine the concentration-response curve and the EC50 for Etidocaine.

Caption: Experimental workflow for assessing Etidocaine's effect on CAPs.

Patch-Clamp Electrophysiology on Dissociated Nerve Fibers

This protocol allows for the detailed study of Etidocaine's effects on specific ion channels.

Materials:

-

Isolated nerve fibers (e.g., from Xenopus laevis sciatic nerve) enzymatically dissociated.[12]

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular and intracellular solutions

-

This compound solutions

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Enzymatically dissociate the isolated nerve to obtain individual fibers or neurons suitable for patch-clamping.[12]

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single nerve fiber with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell or Outside-Out Configuration:

-

Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.

-

Outside-Out: After establishing a whole-cell configuration, slowly retract the pipette to excise a patch of membrane with the extracellular side facing outwards.[12]

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a level where the target channels are predominantly in the closed state (e.g., -80 mV for sodium channels).

-

Apply depolarizing voltage steps to elicit ionic currents (e.g., a step to 0 mV to open sodium channels).

-

-

Baseline Current Recording: Record the control ionic currents in the absence of the drug.

-

Drug Perfusion: Perfuse the preparation with the Etidocaine-containing extracellular solution.

-

Recording in the Presence of Drug: Record the ionic currents after the drug has taken effect.

-

Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition. Determine the IC50 and investigate use-dependency by applying trains of depolarizing pulses.

Considerations and Troubleshooting

-

pH of Solutions: The activity of local anesthetics is pH-dependent.[2] Ensure that the pH of all solutions is carefully controlled and reported. Alkalinization can increase the proportion of the uncharged form of the anesthetic, potentially hastening onset.[2]

-

Nerve Viability: Monitor the health of the isolated nerve preparation throughout the experiment. A decline in the baseline CAP amplitude over time may indicate nerve degradation.

-

Concentration of Etidocaine: High concentrations of local anesthetics can cause irreversible nerve block.[16] It is crucial to start with lower concentrations and establish a concentration-response relationship.

-

Adjuvants: The co-application of vasoconstrictors like epinephrine can prolong the duration of action of Etidocaine by reducing its vascular absorption.[2][17] When studying the direct effects on the nerve, it is often preferable to use solutions without vasoconstrictors.

References

- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 3. Etidocaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Etidocaine - Wikipedia [en.wikipedia.org]

- 6. nysora.com [nysora.com]

- 7. JaypeeDigital | Local anesthetics [jaypeedigital.com]

- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 10. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Depression of myocardial contractility in vitro by bupivacaine, etidocaine, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Irreversible conduction block in isolated nerve by high concentrations of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Assessing Etidocaine Hydrochloride Cytotoxicity in Neuronal Cell Lines

Application Note

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic known for its rapid onset and prolonged duration of action.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] While clinically effective, concerns regarding the potential neurotoxicity of local anesthetics, including etidocaine, have been raised.[3][4] Understanding the cytotoxic profile of etidocaine in neuronal cells is crucial for preclinical safety assessment and for elucidating the mechanisms of potential nerve injury.

This document provides a detailed protocol for assessing the cytotoxicity of this compound in neuronal cell lines, with a specific focus on the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurotoxicity studies.[5][6] The described methodologies include assays for cell viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7 activation). Furthermore, a proposed signaling pathway for etidocaine-induced neurotoxicity is presented.

Materials and Reagents

-

This compound (analytical grade)

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

Caspase-Glo® 3/7 Assay System

-

96-well clear and white-walled microplates

-

Sterile cell culture flasks, pipettes, and consumables

-

Microplate reader capable of absorbance and luminescence measurements

-

CO₂ incubator (37°C, 5% CO₂)

Experimental Protocols

Cell Culture and Maintenance

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Preparation of this compound Solutions

-

Prepare a stock solution of this compound in sterile PBS or cell culture medium.

-

Perform serial dilutions of the stock solution to obtain the desired final concentrations for the experiments. It is recommended to test a wide range of concentrations (e.g., 1 µM to 10 mM) to determine the dose-response relationship.[3]

Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

-

Seed SH-SY5Y cells into a 96-well clear microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment (LDH Assay)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8]

-

Seed SH-SY5Y cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

-

At the end of the incubation period, collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions of a commercial kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Seed SH-SY5Y cells into a 96-well white-walled microplate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[2]

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired exposure times.

-

Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol. This typically involves adding the assay reagent to the wells, incubating, and then measuring luminescence.

-

Measure the luminescence using a microplate reader.

-

Express the results as the fold change in caspase-3/7 activity compared to the untreated control.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables:

Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

| Etidocaine HCl (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 1 | |||

| 10 | |||

| 100 | |||

| 500 | |||

| 1000 | |||

| 5000 |

Table 2: Dose-Dependent Effect of this compound on SH-SY5Y Membrane Integrity (LDH Assay)

| Etidocaine HCl (µM) | % Cytotoxicity at 24h (Mean ± SD) | % Cytotoxicity at 48h (Mean ± SD) | % Cytotoxicity at 72h (Mean ± SD) |

| 0 (Control) | 0 ± 2.5 | 0 ± 3.1 | 0 ± 2.8 |

| 1 | |||

| 10 | |||

| 100 | |||

| 500 | |||

| 1000 | |||

| 5000 |

Table 3: Dose-Dependent Effect of this compound on Caspase-3/7 Activation in SH-SY5Y Cells

| Etidocaine HCl (µM) | Fold Change in Caspase-3/7 Activity at 24h (Mean ± SD) | Fold Change in Caspase-3/7 Activity at 48h (Mean ± SD) |

| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 1 | ||

| 10 | ||

| 100 | ||

| 500 | ||

| 1000 | ||

| 5000 |

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Proposed signaling pathway for etidocaine-induced neurotoxicity.

References

- 1. P38 Regulates Kainic Acid-Induced Seizure and Neuronal Firing via Kv4.2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circadian phase dependent acute toxicity and pharmacokinetics of etidocaine in serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of lidocaine on apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Etidocaine Hydrochloride in Rodent Nerve Block Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting local anesthetic of the amide type, recognized for its rapid onset and profound nerve-blocking properties.[1] Its high lipid solubility and protein binding capacity contribute to its extended duration of action compared to other local anesthetics like lidocaine.[2] These characteristics make this compound a valuable tool for inducing nerve blocks in rodent models for a variety of research applications, including studies on pain mechanisms, analgesic drug development, and peripheral nerve function.

This document provides detailed application notes and protocols for the use of this compound to induce nerve blocks in rodent models, with a focus on the sciatic nerve block in rats.

Mechanism of Action

Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels within the nerve cell membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, etidocaine effectively blocks sensory and motor nerve function in the innervated area.

The following diagram illustrates the signaling pathway of a nerve impulse and the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that much of the specific in vivo data for rodent models is extrapolated from comparative studies.

Table 1: Physicochemical and Pharmacokinetic Properties of Etidocaine

| Property | Value | Reference |

| pKa | 7.74 | [2] |

| Lipid Solubility | High | [2] |

| Protein Binding | High | [2] |

| Onset of Action (human) | Rapid (3-5 minutes) | [3] |

| Duration of Action (human) | Long (5-10 hours) | [3] |

| Subcutaneous LD50 (mice) | 112 mg/kg | [2] |

Table 2: Comparative Potency of Local Anesthetics

| Anesthetic | Comparative Potency | Model | Reference |

| Etidocaine vs. Lidocaine | Etidocaine is ~10x more potent | Frog Nerve Conduction | [4] |

| Etidocaine vs. Bupivacaine | Equipotent (1% Etidocaine vs. 0.75% Bupivacaine) | Human Epidural Anesthesia | [5] |

| Etidocaine vs. Bupivacaine | Similar surface anesthetic activity | Experimental Animals | [6] |

| Etidocaine vs. Lidocaine | Etidocaine has substantially greater surface anesthetic activity | Experimental Animals | [6] |

Experimental Protocols

Protocol 1: Sciatic Nerve Block in Rats using this compound

This protocol is based on established procedures for sciatic nerve blocks in rats and incorporates estimated dosing for this compound based on its known potency relative to other local anesthetics. It is crucial to perform a dose-finding study to determine the optimal concentration and volume for your specific experimental needs.

Experimental Workflow:

Caption: Workflow for sciatic nerve block in rats.

Materials:

-

This compound solution (sterile, for injection)

-

Sterile saline (0.9%) for dilution

-

Anesthetic for rodents (e.g., isoflurane, ketamine/xylazine cocktail)

-

Clippers and surgical preparation solutions

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Nerve stimulator (optional, for precise localization)

-

Equipment for assessing sensory and motor block (e.g., hot plate, von Frey filaments, grip strength meter)

Procedure:

-

Animal Preparation:

-

Acclimate male Sprague-Dawley rats (250-350 g) to the housing and handling procedures for at least 3 days prior to the experiment.

-

Anesthetize the rat using an approved protocol.

-

Shave the fur over the lateral aspect of the thigh of the hind limb to be blocked.

-

Aseptically prepare the injection site.

-

-

Sciatic Nerve Localization and Injection:

-

Position the rat in a lateral recumbent position with the limb to be blocked uppermost.

-

Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks.

-

(Optional) Use a nerve stimulator to confirm the location of the sciatic nerve by observing muscle twitching in the hindlimb.

-

Insert a 25-27 gauge needle attached to a 1 mL syringe containing the this compound solution.

-

Slowly inject a volume of 0.1-0.2 mL of the prepared etidocaine solution perineurally (around the nerve). Do not inject directly into the nerve.

-

-

Estimated Dosing of this compound:

-

Based on comparative potency data where 1% etidocaine is equipotent to 0.75% bupivacaine, and considering that 0.5% bupivacaine is commonly used for sciatic nerve blocks in rats, a starting concentration of 0.5% to 1.0% this compound is recommended for initial dose-finding studies.

-

It is imperative to start with a lower concentration and escalate as needed while carefully monitoring for signs of toxicity.

-

-

Assessment of Nerve Block:

-

Sensory Blockade:

-

Thermal Nociception (Hot Plate Test): Measure the latency of the rat to lick its paw or jump when placed on a hot plate (e.g., 52-55°C). An increased latency indicates a sensory block.

-

Mechanical Nociception (von Frey Test): Assess the withdrawal threshold of the hind paw to calibrated von Frey filaments. An increased threshold indicates a sensory block.

-

-

Motor Blockade:

-

Grip Strength Test: Measure the grip strength of the hindlimb using a grip strength meter. A decrease in grip strength indicates a motor block.

-

Toe Spreading Reflex: Observe the absence of the natural spreading of the toes when the rat is lifted by the tail.

-

-

-

Data Collection and Analysis:

-

Record the onset of the nerve block (time to maximum effect) and the duration of the block (time until return to baseline) for both sensory and motor functions.

-

Compare the results to a control group injected with sterile saline.

-

Protocol 2: General Considerations for Nerve Blocks in Mice

For peripheral nerve blocks in mice, the principles are similar to those in rats, but the volumes and dosages will be significantly smaller.

Key Considerations for Mice:

-

Volume: Injection volumes should be much smaller, typically in the range of 20-50 µL .

-

Concentration: A similar starting concentration range of 0.5% to 1.0% this compound can be used for dose-finding studies, with careful monitoring for systemic toxicity. The subcutaneous LD50 of 112 mg/kg in mice provides a reference for toxicity.[2]

-

Administration: Due to the smaller size of the animal and nerves, precise administration is critical. The use of a nerve stimulator or ultrasound guidance is highly recommended.

Safety and Toxicity

-